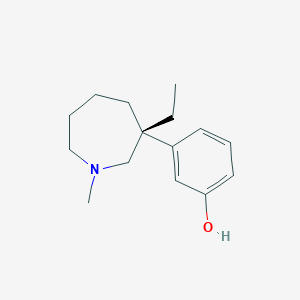

Meptazinol, (R)-

Description

Historical Context of Meptazinol (B1207559) Development and Research Evolution

Meptazinol was first developed by Wyeth in the 1970s as a centrally acting analgesic for moderate to severe pain. wikipedia.orgwikidoc.orgpatsnap.com It belongs to the 3-phenylazepane (B1371516) class of compounds. wikipedia.orghmdb.ca Early research focused on the racemic mixture, which is a 1:1 combination of the (R)- and (S)-enantiomers. wikipedia.org This initial work established Meptazinol as a partial agonist at the µ-opioid receptor, a characteristic that was thought to contribute to a lower risk of dependence compared to full agonists like morphine. wikipedia.orgwikidoc.orghmdb.ca

The evolution of research saw a shift towards understanding the specific contributions of each enantiomer. This was driven by the growing understanding that the three-dimensional structure of a drug molecule is crucial for its interaction with biological receptors. The demand for enantiomerically pure Meptazinol has steadily increased over the past few decades, prompting the development of various separation techniques. uni-regensburg.de

Significance of Stereochemistry and Enantiomeric Purity in Drug Action

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is fundamental to pharmacology. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. wikipedia.org While they may have identical chemical formulas, their different three-dimensional shapes can lead to significantly different biological activities.

In the case of Meptazinol, research has revealed that the two enantiomers possess distinct pharmacological properties. uni-regensburg.de For instance, the analgesic effect, primarily attributed to acetylcholinesterase inhibition, is mainly associated with the (S)-(-)-Meptazinol enantiomer. uni-regensburg.detandfonline.com Conversely, studies in rats have suggested that the (R)-enantiomer may be responsible for some of the positive effects observed in connection with significant blood loss. uni-regensburg.de This highlights the importance of enantiomeric purity, as the presence of an unwanted enantiomer could lead to different effects or even side effects. The use of a racemic mixture, while common for some drugs, can be considered inefficient when one enantiomer is more active or has a more desirable profile than the other. uni-regensburg.de

Scope and Objectives of Current Academic Inquiry into (R)-Meptazinol

Current academic research on (R)-Meptazinol is multifaceted. A significant area of investigation involves the further elucidation of its specific pharmacological profile. This includes detailed studies of its receptor binding affinities and functional activities at various opioid and non-opioid receptors.

Another key objective is the development of efficient and scalable methods for the asymmetric synthesis of (R)-Meptazinol. uni-regensburg.de Asymmetric synthesis aims to produce a single enantiomer directly, which is often more efficient than producing a racemic mixture and then separating the enantiomers. uni-regensburg.de

Furthermore, researchers are exploring the potential therapeutic applications of (R)-Meptazinol beyond its traditional use as an analgesic. Given its distinct properties compared to its (S)-counterpart, there is interest in whether (R)-Meptazinol could be developed as a therapeutic agent in its own right, potentially with a more favorable efficacy and side-effect profile for specific conditions. This includes ongoing research into its potential role in mitigating the effects of hemorrhagic shock. uni-regensburg.de

Structure

3D Structure

Properties

CAS No. |

34017-95-3 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

3-[(3R)-3-ethyl-1-methylazepan-3-yl]phenol |

InChI |

InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3/t15-/m0/s1 |

InChI Key |

JLICHNCFTLFZJN-HNNXBMFYSA-N |

Isomeric SMILES |

CC[C@@]1(CCCCN(C1)C)C2=CC(=CC=C2)O |

Canonical SMILES |

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Racemic Synthesis Approaches to Meptazinol (B1207559)

The initial efforts to synthesize meptazinol resulted in a racemic mixture, meaning both the (R)- and (S)-enantiomers were produced in equal amounts.

A key intermediate, derived from m-methoxybenzaldehyde, was generated in three steps with a 75% yield. uni-regensburg.de This was followed by a substitution reaction and nitrile reduction to form an amine-ester, which then underwent cyclization to produce a lactam in high yields. uni-regensburg.de

Recognizing the limitations of the initial synthetic routes, researchers turned their attention to more efficient strategies. Caprolactam, a readily available and inexpensive compound, emerged as a promising starting material as it already contains the seven-membered ring and the N-methyl group characteristic of meptazinol. uni-regensburg.dewikipedia.org The carbonyl group on caprolactam provides a convenient site for introducing the necessary side chains via enolate chemistry. uni-regensburg.de

Table 1: Comparison of Racemic Synthesis Strategies for Meptazinol

| Synthetic Approach | Key Features | Reported Overall Yield |

| Early Cyclization Route | 9-step synthesis, impractical conditions (-80 °C, liquid ammonia) | 23% |

| Bradley's One-Pot Method | Caprolactam-based, 3 steps | 32% |

| Bradley's Sequential Method | Caprolactam-based, sequential side-chain addition | 38% - 53% |

| Zheng's Optimization | Based on Bradley's work, reagent optimization | 39% |

Beyond the primary routes, other synthetic pathways for racemic meptazinol have been explored. acs.org These generally involve either constructing the azepane core from an acyclic precursor or by successively adding the required aryl and ethyl groups to an azepen-2-one intermediate. acs.org

Enantioselective Synthesis of Meptazinol Isomers

The differing pharmacological profiles of the meptazinol enantiomers necessitated the development of synthetic methods to obtain them in their pure forms. uni-regensburg.de While separation techniques like crystallization with tartaric acid and chromatography have been employed, asymmetric synthesis offers a more direct and elegant solution. acs.org

The first enantioselective total synthesis of (S)-meptazinol was a significant achievement in the field. acs.orgresearchgate.netnih.gov This 14-step synthesis commences with the commercially available ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. acs.orgresearchgate.netnih.gov A key challenge in this synthesis is the creation of the quaternary stereocenter at the C-3 position. acs.org This was ingeniously addressed through the stereoselective cyclopropanation of a tetrahydropyridine (B1245486) intermediate. acs.org

A groundbreaking aspect of the enantioselective synthesis of (S)-meptazinol is the development of a novel ring expansion methodology. researchgate.netnih.govst-andrews.ac.uk This method transforms 2-azabicyclo[4.1.0]heptanes, which are readily prepared via the stereoselective cyclopropanation of 1,2,3,4-tetrahydropyridine-4-ols, into the desired 3,3-disubstituted azepanes that form the core of meptazinol. researchgate.netnih.govst-andrews.ac.uk This ring expansion provides an effective entry to this important structural motif, which is present in a variety of approved drugs. acs.orgresearchgate.netnih.gov The process involves the selective cleavage of a non-activated endocyclic C-C bond within the bicyclic framework. st-andrews.ac.uk

This innovative ring-expansion strategy has also been explored in other contexts, such as the stereoselective and metal-free ring-expansion of monocyclopropanated pyrroles and furans to produce highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives. st-andrews.ac.uk

Table 2: Key Steps in the Enantioselective Synthesis of (S)-Meptazinol

| Step | Description |

| Starting Material | Ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate |

| Key Transformation | Stereoselective cyclopropanation of a tetrahydropyridine intermediate |

| Core Formation | Novel ring expansion of a 2-azabicyclo[4.1.0]heptane |

| Final Product | (S)-Meptazinol |

Design and Synthesis of Meptazinol Analogs and Hybrid Compounds

The core structure of (R)-Meptazinol, a C3-quaternary azepane, has served as a foundational scaffold for the development of various analogs and hybrid compounds. uni-regensburg.de These synthetic endeavors aim to modulate the compound's pharmacological profile, enhance its therapeutic efficacy for specific targets, or improve its pharmacokinetic properties. Methodologies often involve creating hybrid molecules that merge the Meptazinol scaffold with other pharmacologically active moieties, derivatizing its functional groups, or developing prodrugs for optimized delivery.

Meptazinol-Serotonin Hybrid Compound Synthesis

Researchers have explored the creation of hybrid molecules that combine the structural features of (-)-Meptazinol with those of neurotransmitters like serotonin (B10506). researchgate.netacs.org The rationale for this approach is to develop multi-target-directed ligands (MTDLs) that can simultaneously interact with multiple biological targets relevant to complex neurodegenerative diseases. researchgate.net

One such reported compound is a (-)-Meptazinol-serotonin hybrid, referred to as Mep-S. researchgate.net The synthesis of these hybrids leverages the functional groups present on both parent molecules, creating a single chemical entity designed to possess a unique pharmacological profile. In vitro testing of the Mep-S hybrid demonstrated that in addition to inhibiting acetylcholinesterase (AChE), it exhibits significant antioxidant properties. researchgate.net The development of these hybrids is part of a broader strategy to create MTDLs with potential applications in treating conditions like Alzheimer's disease, where multiple pathological factors, such as cholinergic deficiency and oxidative stress, are at play. researchgate.netacs.org

Meptazinol Carbamate (B1207046) Derivatives Synthesis

Guided by pharmacophore modeling, carbamate derivatives of (-)-Meptazinol have been designed and synthesized to act as multifunctional agents, particularly as inhibitors of cholinesterases and modulators of amyloidogenesis. tandfonline.comscilit.com The synthesis involves the attachment of a carbamoyl (B1232498) group to the phenolic hydroxyl group of the Meptazinol scaffold. tandfonline.comnih.gov

Two notable examples are the dimethylcarbamate (B8479999) and phenylcarbamate derivatives:

(S)-3-(3-ethyl-1-methylazepan-3-yl)phenyl dimethylcarbamate (42): This derivative was synthesized by treating (-)-Meptazinol with N,N-dimethylcarbamoyl chloride. tandfonline.comnih.gov The reaction is conducted in dry tetrahydrofuran (B95107) using sodium hydride to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the carbamoyl chloride. nih.gov

(S)-3-(3-ethyl-1-methylazepan-3-yl)phenyl phenylcarbamate (43): The synthesis of this compound was achieved by reacting (-)-Meptazinol with phenyl isocyanate in anhydrous ether, with a small amount of sodium metal added to initiate the reaction. tandfonline.comnih.gov

These synthetic modifications resulted in compounds with potent, nanomolar-level inhibitory activity against acetylcholinesterase (AChE). tandfonline.comnih.gov Compound 42 was found to be a more potent AChE inhibitor than compound 43 . tandfonline.com Kinetic studies showed these carbamate derivatives act as pseudo-irreversible inhibitors through a process of rapid carbamoylation of the enzyme. tandfonline.com

Table 1: Synthesized (-)-Meptazinol Carbamate Derivatives and AChE Inhibition

Prodrug Strategies for Modified Pharmacokinetic Profiles

The phenolic group of Meptazinol presents an opportunity for prodrug modification to overcome pharmacokinetic barriers, such as the first-pass effect, and to improve oral bioavailability. researchgate.net A prodrug is a chemically modified, inactive form of a drug that, after administration, undergoes conversion in the body to release the active parent drug. mdpi.com

A specific strategy applied to Meptazinol is the design of a coumarin-based prodrug. researchgate.net This approach, known as a Lactonization-Facilitated Release (LFR) system, involves creating an ester linkage between the drug and a promoiety that, upon enzymatic cleavage, undergoes a rapid intramolecular cyclization (lactonization) to release the active drug. researchgate.net

A new Meptazinol prodrug, meptazinol (Z)-3-[2-(propionyloxy) phenyl]-2-propenoic ester , was designed and synthesized for this purpose. researchgate.net The goal of this specific design was to mask the phenolic group to minimize first-pass metabolism. researchgate.net Research findings indicated that this prodrug strategy was successful; the prodrug demonstrated a four-fold increase in oral bioavailability compared to the parent Meptazinol in rat models. researchgate.net This highlights the utility of prodrug strategies in modifying the pharmacokinetic profile of Meptazinol for improved therapeutic delivery. researchgate.netgoogle.com

Quaternary Ammonium (B1175870) Salt Derivatization for Target Specificity

Derivatization of the tertiary amine in the azepane ring of Meptazinol to form a quaternary ammonium salt is another synthetic strategy employed in its structural optimization. iucr.orggoogle.com Quaternary ammonium salts are permanently charged, which can alter a compound's solubility, distribution, and ability to cross biological membranes like the blood-brain barrier. This modification can be used to restrict a drug's action to the periphery, thereby enhancing target specificity and potentially reducing central nervous system side effects.

An example of such a derivative is (3S,4S)-3-Ethyl-4-hydroxy-3-(3-methoxyphenyl)-1-methylazepan-1-ium D-tartrate dihydrate , which was synthesized by introducing a hydroxyl group at the 4-position of the azepane ring, followed by resolution with D-tartaric acid. iucr.org The formation of this quaternary salt is an integral part of the compound's structure. iucr.org The use of quaternary ammonium salts is a recognized method for preparing pharmaceutically acceptable forms of parent compounds like Meptazinol. google.com

Table 2: Compound Names Mentioned in Article

Molecular Interactions and Receptor Pharmacology of R Meptazinol

Opioid Receptor System Interactions

(R)-Meptazinol, a compound belonging to the hexahydroazepine series, exhibits a unique pharmacological profile primarily through its interaction with the central nervous system's opioid receptors. patsnap.com Unlike traditional opioid analgesics, its actions are characterized by a specific and complex engagement with subtypes of the µ-opioid receptor.

Ligand Binding Studies at µ-Opioid Receptors

Binding studies have been crucial in elucidating the mechanism of action of meptazinol (B1207559), revealing its preference for a specific subpopulation of µ-opioid receptors. hpra.ie Racemic meptazinol generally shows low affinity for σ (sigma) and κ (kappa) opioid receptors. hpra.ie

Research indicates that meptazinol selectively binds to µ1-opioid receptor sites. capes.gov.br While it displaces the binding of various radiolabeled opioids poorly, with IC50 values typically greater than 55 nM, detailed competition studies reveal a potent inhibition of a fraction of this binding, with an IC50 value under 1 nM. nih.gov This high-affinity binding corresponds to the µ1-opioid receptor subtype. nih.gov Further studies have reported a Ki value for meptazinol at the human µ-opioid receptor of approximately 150 nM. google.com The S-(-)-enantiomer, which is distinct from the (R)-enantiomer, is noted to be primarily responsible for the acetylcholinesterase inhibition, a secondary pharmacological action. uni-regensburg.de Conversely, the R-(+)-enantiomer appears to be linked to the compound's effects on the cardiovascular system following significant blood loss. uni-regensburg.de

| Receptor Subtype | Ligand/Parameter | Value | Source |

|---|---|---|---|

| µ-Opioid (human) | Meptazinol (Ki) | ~150 nM | google.com |

| µ1-Opioid (High-affinity site) | Meptazinol (IC50) | < 1 nM | nih.gov |

| General Opioid Binding | Meptazinol (IC50) | > 55 nM | nih.gov |

Competitive binding assays have further defined the interaction of meptazinol with µ-opioid receptors. In studies using [3H][D-Ala2,MePhe4,Gly(ol)5]enkephalin (DAGO), a selective µ-agonist, meptazinol demonstrates competitive inhibition. nih.gov The pattern of inhibition by meptazinol closely mirrors that of low concentrations of [D-Ala2,D-Leu5]enkephalin (DADL), which is consistent with its binding to µ1 sites. nih.gov The ability of the µ1-selective antagonist naloxonazine to block the analgesic effects of meptazinol provides further in vivo evidence for this selective interaction. capes.gov.brnih.gov

| Brain Region | Level of Inhibition by Meptazinol | Source |

|---|---|---|

| Periaqueductal Gray | Greatest | nih.gov |

| Interpeduncular Nucleus | Greatest | nih.gov |

| Thalamus | Greatest | nih.gov |

| Hypothalamus | Greatest | nih.gov |

| Hippocampus | Greatest | nih.gov |

| Temporal Cortex | Low | nih.gov |

| Frontal Cortex | Low | nih.gov |

Functional Characterization of Opioid Receptor Modulation

The functional consequences of (R)-Meptazinol's binding to µ-opioid receptors are complex, defining it as a non-traditional opioid agent.

Meptazinol is characterized as a partial agonist at the µ-opioid receptor and possesses a mixed agonist/antagonist profile. hpra.iepatsnap.comwikipedia.org This is substantiated by a sodium shift assay, where meptazinol yielded a value of 8.7. nih.gov This value is intermediate between that of the full agonist morphine (22.5) and the antagonist naloxone (B1662785) (1.6), which is indicative of partial agonist activity. nih.gov This profile means that while it activates the µ-opioid receptor to produce analgesia, it does so to a lesser degree than full agonists. patsnap.com This partial agonism is thought to contribute to a pharmacological profile with a reduced potential for respiratory depression compared to classical opioids like morphine. nih.govnih.gov Importantly, when administered with morphine, meptazinol does not reverse the respiratory depression caused by morphine, distinguishing it from many other mixed agonist/antagonist compounds. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| (R)-Meptazinol |

| (S)-Meptazinol |

| Acetylcholine |

| [D-Ala2,D-Leu5]enkephalin (DADL) |

| [D-Ala2,MePhe4,Gly(ol)5]enkephalin (DAGO) |

| Meptazinol |

| Morphine |

| Naloxonazine |

Enantiomeric Differences in Opioid Receptor Activity

While meptazinol is used as a racemic mixture, its enantiomers exhibit distinct pharmacological properties. The (+)-enantiomer, also known as (R)-meptazinol, is recognized as the more potent analgesic. researchgate.net In contrast, the (-)-enantiomer, or (S)-meptazinol, displays weaker analgesic effects but possesses more potent activity as an acetylcholinesterase (AChE) inhibitor. researchgate.net

Studies have shown that both the (+)- and (-)-enantiomers of meptazinol can induce comparable increases in cumulative food intake in rats, an effect that is reversible by opioid antagonists. This suggests that both enantiomers interact with opioid receptors to produce this effect. nih.gov The hyperphagic response to meptazinol is mediated through a µ-opioid receptor mechanism, which is also shared by other opioids like levorphanol. nih.gov Furthermore, the effects of meptazinol on food consumption are also suppressed by a delta-opioid antagonist, indicating a potential interaction with delta-opioid receptors as well. nih.gov

Ligand-Specific Voltage Sensitivity at µ Opioid Receptors

The activity of the µ-opioid receptor (MOR) can be modulated by changes in the cell membrane potential, and this voltage sensitivity is dependent on the specific ligand bound to the receptor. biorxiv.orgnih.gov Research utilizing single-cell FRET assays has demonstrated that depolarization of the cell membrane can either increase or decrease the activation of Gαi proteins, depending on the opioid agonist. biorxiv.orgnih.gov

For (R)-meptazinol, studies have shown that depolarization leads to a strong decrease in Gαi activation. biorxiv.org This places it in a group of opioids, including methadone and fentanyl, whose ability to activate the µ-opioid receptor is reduced by membrane depolarization. biorxiv.orgsemanticscholar.org This is in contrast to other opioids like morphine, where depolarization enhances receptor activation. nih.govnih.gov This ligand-specific voltage sensitivity suggests that the binding mode of (R)-meptazinol to the µ-opioid receptor influences how changes in membrane potential affect its signaling efficacy. biorxiv.org

Computational Modeling of Opioid Receptor Interactions

Computational modeling techniques, such as molecular docking and pharmacophore mapping, have been employed to elucidate the structural basis of (R)-meptazinol's interaction with opioid receptors.

Molecular Docking Simulations for Ligand-Receptor Complex Formation

Molecular docking simulations have been utilized to predict the binding pose of (R)-meptazinol within the µ-opioid receptor. biorxiv.org These studies have helped to identify key interactions and interaction patterns between the ligand and the receptor. nih.gov The predicted binding modes from these simulations can then be correlated with experimental data, such as the ligand-specific voltage sensitivity, to provide a more comprehensive understanding of the ligand-receptor interaction. biorxiv.org For instance, docking analyses of meptazinol have resulted in slightly different possible binding modes, which align with different patterns of voltage sensitivity. biorxiv.org

Cholinergic System Interactions

In addition to its effects on the opioid system, meptazinol also interacts with the cholinergic system, primarily through the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase (AChE) Inhibition Studies

While the (R)-(+)-enantiomer of meptazinol is the more potent analgesic, the (S)-(-)-enantiomer exhibits stronger inhibition of acetylcholinesterase (AChE). researchgate.net This dual activity has led to the exploration of meptazinol derivatives as potential multi-target agents for conditions like Alzheimer's disease, where both cholinergic deficits and other pathological changes are present. spandidos-publications.comnih.gov

Molecular Modeling of Cholinesterase Binding

Computational methods have been instrumental in understanding and optimizing the interaction between meptazinol derivatives and cholinesterases.

Pharmacophore modeling has been a key strategy in the development of potent meptazinol-based AChE inhibitors. tandfonline.comnih.govtandfonline.comscilit.comnih.gov In one such study, a five-feature pharmacophore model was generated based on 25 known carbamate-type AChE inhibitors. tandfonline.comnih.govtandfonline.comscilit.comnih.gov This model identified common structural elements necessary for AChE inhibition. nih.gov Guided by this model, (-)-meptazinol was selected as a scaffold for creating new carbamate (B1207046) derivatives. tandfonline.comnih.gov The designed (-)-meptazinol carbamates, which fit the pharmacophore model well, were synthesized and showed potent, nanomolar AChE inhibitory activity. tandfonline.comnih.govtandfonline.comscilit.comnih.gov This success demonstrates the utility of pharmacophore-based design in creating targeted inhibitors. The model itself consists of features such as a hydrogen bond acceptor, a ring aromatic feature, a positive ionizable feature, and two hydrophobic regions. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the AChE inhibitory potency of meptazinol-based compounds. These studies reveal how specific structural modifications influence biological activity.

Dimerization: A significant increase in potency was achieved by creating dimers of (-)-nor-meptazinol, connecting two monomers via alkylene linkers of varying lengths. acs.orgresearchgate.netcapes.gov.br The length of this linker chain was found to greatly influence AChE inhibitory activity. acs.orgresearchgate.netcapes.gov.br The most potent derivative, a nonamethylene-tethered dimer (5h), exhibited low-nanomolar IC₅₀ values, representing a 10,000-fold increase in AChE inhibition compared to the (-)-meptazinol monomer. researchgate.netacs.orgresearchgate.netcapes.gov.br Molecular docking suggests this dimer binds simultaneously to both the catalytic and peripheral sites of AChE. acs.org

Carbamoylation: Adding a carbamoyl (B1232498) group to the phenolic hydroxyl of (-)-meptazinol also dramatically enhances inhibitory activity. tandfonline.com The dimethylcarbamate (B8479999) (42) and phenylcarbamate (43) derivatives showed a 5900-fold and 1300-fold increase in potency, respectively, compared to the parent (-)-meptazinol. tandfonline.com The phenylcarbamate 43 was found to be highly potent with an IC₅₀ of 31.6 nM. nih.govtandfonline.comscilit.comnih.gov

These findings are summarized in the table below.

| Compound | Modification | AChE IC₅₀ | Fold Increase vs. (-)-Meptazinol |

| (-)-Meptazinol | Parent Compound | 41 µM | 1x |

| Dimer 5h | Nonamethylene linker | Low-nanomolar | ~10,000x |

| Carbamate 42 | Dimethylcarbamoyl group | 6.93 nM | ~5900x |

| Carbamate 43 | Phenylcarbamoyl group | 31.6 nM | ~1300x |

Data compiled from multiple sources. tandfonline.comnih.govacs.orgcapes.gov.br

Other Pharmacological Targets and Signaling Pathways

Beyond its interaction with acetylcholinesterase, meptazinol's pharmacological profile includes activity at other key receptors and signaling pathways.

Opioid Receptors: Meptazinol is a partial agonist at the mu-opioid receptors (MOR), which is central to its analgesic effect. patsnap.comnih.gov Binding studies indicate a relative selectivity for mu-1 opioid receptor sites. nih.gov Interestingly, some research suggests that meptazinol can cause a decrease in MOR activation upon depolarization of the cell membrane. elifesciences.org

Nrf2/Antioxidant Pathway: A hybrid molecule combining (-)-meptazinol and serotonin (B10506) (Mep-S) has been shown to provide neuroprotection by activating the Nrf2/antioxidant enzyme pathway. nih.govresearchgate.net This compound was found to promote the nuclear translocation of Nrf2 and increase the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govresearchgate.net This suggests that meptazinol derivatives could be engineered to have significant antioxidant and neuroprotective effects by modulating this pathway. nih.gov Mechanistically, this action may involve the disruption of the interaction between Keap1 and Nrf2 and the activation of the PI3K/Akt signaling pathway. nih.govresearchgate.net

Nuclear Factor E2-Related Factor-2 (Nrf2)/Antioxidant Enzyme Pathway Modulation

(R)-Meptazinol, particularly in hybrid forms, has been shown to exert significant neuroprotective effects by modulating the Nuclear Factor E2-Related Factor-2 (Nrf2)/Antioxidant Enzyme Pathway. This pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netfrontiersin.org Research, particularly on a (-)-meptazinol-serotonin hybrid known as Mep-S, has elucidated the specific mechanisms of this modulation. nih.govnih.gov

Mechanistically, Mep-S promotes the nuclear translocation of Nrf2, a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. nih.govnih.govresearchgate.net This process is initiated by the disruption of the interaction between Nrf2 and its cytosolic inhibitor, Kelch-like ECH-associated protein-1 (Keap1). nih.govresearchgate.net Studies have shown that treatment with Mep-S leads to a reduction in Keap1 protein levels. nih.govnih.govresearchgate.net Molecular docking analyses further suggest that Mep-S may directly interfere with the protein-protein interactions between Keap1 and Nrf2. nih.govresearchgate.net

The activation and translocation of Nrf2 into the nucleus lead to the upregulation of downstream antioxidant enzymes. royalsocietypublishing.org Specifically, Mep-S has been observed to augment the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO-1). nih.govnih.govresearchgate.net This modulation is also linked to the activation of the Akt signaling pathway, as Mep-S was found to increase the phosphorylation of Akt. nih.govresearchgate.net The PI3K/Akt signaling pathway can facilitate the phosphorylation of Nrf2, promoting its dissociation from Keap1. nih.gov

In cellular models of oxidative stress, Mep-S has demonstrated the ability to attenuate the generation of reactive oxygen species (ROS), enhance the production of glutathione (B108866) (GSH), and increase the activity of superoxide (B77818) dismutase (SOD). nih.govnih.gov In vivo studies using a scopolamine-induced mouse model showed that Mep-S counteracted the reduction in brain levels of SOD1, SOD2, and γ-glutamate-cysteine ligase, further supporting its role in bolstering the antioxidant defense system. nih.govresearchgate.net

| Mechanistic Action of (R)-Meptazinol Hybrid (Mep-S) | Observed Effect | Reference |

| Nrf2 Modulation | Promotes nuclear translocation of Nrf2. | nih.govnih.govresearchgate.net |

| Keap1 Interaction | Reduces Keap1 protein levels and may disrupt Keap1-Nrf2 binding. | nih.govresearchgate.net |

| Signaling Pathway | Increases phosphorylation of Akt, facilitating Nrf2 activation. | nih.govresearchgate.net |

| Antioxidant Enzymes | Augments expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase-1 (NQO-1). | nih.govnih.govresearchgate.net |

| Cellular Antioxidants | Enhances production of Glutathione (GSH) and activity of Superoxide Dismutase (SOD). | nih.govnih.gov |

Amyloid-β (Aβ) Aggregation Inhibition and Lowering Effects

Derivatives of (R)-Meptazinol have been identified as potent modulators of pathological processes associated with Alzheimer's disease, specifically the aggregation and levels of amyloid-β (Aβ) peptides. nih.govspandidos-publications.com The aggregation of Aβ into oligomers and plaques is a central event in the neurotoxic cascade of the disease. frontiersin.org

Several multi-target-directed ligands (MTDLs) based on the (R)-meptazinol scaffold have been developed to simultaneously target different aspects of Alzheimer's pathology. frontiersin.org For instance, novel (-)-meptazinol-melatonin hybrids were designed and found to effectively inhibit the self-aggregation of Aβ. researchgate.net Similarly, (-)-meptazinol-indole amine hybrids have been highlighted as potential candidates for Alzheimer's therapy due to their dual ability to inhibit both acetylcholinesterase (AChE) and Aβ aggregation. spandidos-publications.com

A series of (-)-meptazinol carbamates has also been synthesized and evaluated. nih.govtandfonline.com One particular phenylcarbamate, designated as compound 43, demonstrated significant Aβ-lowering effects. nih.gov In a cellular assay using SH-SY5Y cells overexpressing the amyloid precursor protein (APP), compound 43 achieved a 51.9% decrease in Aβ42 levels at a concentration of 50 µM. nih.govtandfonline.com

Furthermore, dimeric forms, such as bis-(-)-nor-meptazinols (BIS-MEP), have shown high potency. frontiersin.orgcapes.gov.br These compounds, which link two (-)-nor-meptazinol units, can simultaneously bind to both the catalytic and peripheral anionic sites of AChE, an enzyme known to accelerate Aβ aggregation. capes.gov.brnih.gov The nonamethylene-tethered dimer (compound 5h) and a related compound (5i) were found to markedly prevent AChE-induced Aβ aggregation, with IC50 values of 16.6 µM and 5.8 µM, respectively. capes.gov.br In vivo studies with BIS-MEP in an Alzheimer's disease mouse model showed a significant reduction in the Aβ plaque area in both the hippocampus and the cortex. frontiersin.org

| (R)-Meptazinol Derivative | Type of Inhibition | Key Finding | Reference |

| (-)-Meptazinol-melatonin hybrid (7c) | Aβ Self-Aggregation | Displayed potent inhibition of Aβ self-aggregation. | researchgate.netnih.gov |

| (-)-Meptazinol carbamate (43) | Aβ Lowering | Produced a 51.9% decrease of Aβ42 in SH-SY5Y-APP695 cells at 50 µM. | nih.govtandfonline.com |

| Bis-(-)-nor-meptazinol (5h) | AChE-induced Aβ Aggregation | Inhibited aggregation with an IC50 value of 16.6 µM. | capes.gov.brresearchgate.net |

| Bis-(-)-nor-meptazinol (5i) | AChE-induced Aβ Aggregation | Inhibited aggregation with an IC50 value of 5.8 µM. | capes.gov.br |

| Bis-(-)-nor-meptazinol (BIS-MEP) | Aβ Plaque Deposition | Significantly reduced Aβ plaque area in the hippocampus and cortex of AD model mice. | frontiersin.org |

Preclinical Pharmacological Evaluation and Mechanistic Studies

In Vitro Cellular and Tissue Models

Research using human SH-SY5Y neuroblastoma cells, a common model for neuronal studies, has demonstrated the neuroprotective potential of (-)-Meptazinol derivatives against oxidative stress. A novel (-)-meptazinol-serotonin hybrid, known as Mep-S, has been shown to protect these cells from neuronal damage induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent. nih.govnih.gov In these models, H₂O₂ is used to simulate the oxidative injury associated with neurodegenerative conditions. Treatment with Mep-S was found to shield the neuronal cells from H₂O₂-induced cell death and the release of lactate (B86563) dehydrogenase (LDH), an indicator of cellular damage. nih.gov The underlying mechanism for this neuroprotection appears to be linked to the activation of the Nrf2/antioxidant enzyme pathway, a critical cellular defense against oxidative stress. nih.govnih.gov

Apoptosis, or programmed cell death, is a key process in neuronal loss during neurodegenerative diseases, and mitochondrial dysfunction is central to its initiation. The dissipation of mitochondrial membrane potential (MMP) is a critical early event in the apoptotic cascade. nih.gov Studies on the (-)-meptazinol-serotonin hybrid (Mep-S) have shown its ability to counteract these processes in vitro. In human SH-SY5Y cells subjected to oxidative stress with H₂O₂, Mep-S effectively suppressed apoptosis. nih.govnih.gov This anti-apoptotic effect was achieved by restoring the mitochondrial membrane potential and inhibiting the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov These findings indicate that a crucial part of the compound's neuroprotective action involves preserving mitochondrial integrity and function. nih.govnih.gov

The overproduction of intracellular reactive oxygen species (ROS) is a primary driver of oxidative stress and subsequent cellular damage. nih.gov The (-)-meptazinol-serotonin hybrid (Mep-S) has demonstrated significant antioxidant effects by directly addressing ROS accumulation in neuronal cells. nih.govnih.gov In SH-SY5Y cells challenged with H₂O₂, pretreatment with Mep-S led to a marked inhibition of intracellular ROS accumulation. nih.gov Beyond simply scavenging ROS, Mep-S was also found to bolster the cell's own antioxidant defenses. It enhanced the production of glutathione (B108866) (GSH), a major endogenous antioxidant, and increased the activity of superoxide (B77818) dismutase (SOD), an essential antioxidant enzyme that neutralizes superoxide radicals. nih.govnih.gov

Table 1: Effects of Mep-S on Oxidative Stress Markers in H₂O₂-Treated SH-SY5Y Cells

| Parameter | Effect of Mep-S Pretreatment | Reference |

| Intracellular ROS Accumulation | Significantly inhibited | nih.gov |

| Glutathione (GSH) Content | Markedly inhibited the H₂O₂-induced decrease | nih.gov |

| Superoxide Dismutase (SOD) Activity | Markedly inhibited the H₂O₂-induced decrease | nih.gov |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Derivatives of (-)-Meptazinol have been specifically designed and evaluated for their AChE inhibitory properties. researchgate.nettandfonline.comnih.gov A series of (-)-meptazinol carbamates were synthesized and tested, with one particular compound, phenylcarbamate 43, demonstrating highly potent and slightly selective inhibition of AChE. tandfonline.comnih.gov Enzyme kinetic assays revealed that this compound acts as a reversible, uncompetitive inhibitor and reacts via a pseudo-irreversible mechanism. tandfonline.comnih.gov Furthermore, the (-)-meptazinol-serotonin hybrid (Mep-S) also possesses AChE inhibitory properties, contributing to its multifunctional profile. nih.govnih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of a (-)-Meptazinol Carbamate (B1207046) Derivative

| Compound | Target Enzyme | IC₅₀ Value | Type of Inhibition | Reference |

| Phenylcarbamate 43 | Acetylcholinesterase (AChE) | 31.6 nM | Uncompetitive, Pseudo-irreversible | tandfonline.comnih.gov |

The accumulation of amyloid-β (Aβ) peptides, derived from the amyloid precursor protein (APP), is a pathological hallmark of Alzheimer's disease. tandfonline.com Investigating compounds that can reduce Aβ levels is a major focus of research. A (-)-meptazinol carbamate derivative, compound 43, was evaluated for its anti-amyloidogenic properties in a SH-SY5Y cell line engineered to overexpress the human amyloid precursor protein (SH-SY5Y-APP₆₉₅). tandfonline.comnih.gov The results were promising, showing that compound 43 significantly lowered the levels of the neurotoxic Aβ₄₂ species. tandfonline.com This effect was found to be superior to that of phenserine, a known anti-amyloidogenic agent. tandfonline.com The study also observed that the compound could reduce the levels of the amyloid precursor protein itself, suggesting an influence on the amyloidogenic processing pathway. tandfonline.com

Table 3: Effect of (-)-Meptazinol Carbamate 43 on Amyloid-β Levels

| Cell Line | Compound | Concentration | Effect on Aβ₄₂ Levels | Reference |

| SH-SY5Y-APP₆₉₅ | Phenylcarbamate 43 | 50 µM | 51.9% decrease | tandfonline.com |

| SH-SY5Y-APP₆₉₅ | Phenylcarbamate 43 | 5 µM | 30.5% decrease | tandfonline.com |

The guinea-pig isolated ileum is a classic pharmacological preparation used to study the activity of opioid compounds. The effects of meptazinol (B1207559) have been examined on ileum tissue from both opioid-naive animals (GPIN) and animals made physically dependent on morphine (GPID). oup.comnih.gov In these studies, meptazinol exhibited a concentration-dependent biphasic effect. At lower concentrations, it inhibited the electrically stimulated contractions of the ileum, an effect typical of an opioid agonist. At higher concentrations, it caused contracture and potentiation of the twitch response. oup.comnih.gov

A key finding from this research is that the effects of meptazinol were virtually identical in both the opioid-naive and the morphine-dependent tissues. oup.comnih.gov This is a significant distinction from typical opioid agonists, which show reduced sensitivity (tolerance) in dependent tissues, and from opioid antagonists, which precipitate a powerful withdrawal contracture in dependent tissues. oup.com Meptazinol did not precipitate a notable withdrawal contracture, suggesting it has low dependence liability. oup.comnih.gov These results indicate that meptazinol has a pharmacological profile distinct from standard opioids, with evidence suggesting an additional cholinergic component to its mechanism of action. oup.comnih.gov

Table 4: Summary of Meptazinol's Effects on Guinea-Pig Ileum Preparations

| Tissue Preparation | Effect of Low Concentrations | Effect of High Concentrations | Comparison (Naive vs. Dependent) | Reference |

| Opioid-Naive Ileum (GPIN) | Inhibition of twitch response | Contractural potentiation | N/A | oup.comnih.gov |

| Morphine-Dependent Ileum (GPID) | Inhibition of twitch response | Contractural potentiation | No significant difference | oup.comnih.gov |

In Vivo Animal Models

Antinociceptive Activity and Mechanistic Delineation (Opioid vs. Cholinergic Components)

Studies in both mice and rats have demonstrated that meptazinol possesses significant antinociceptive properties. Its mechanism of action is unique among opioid analgesics, involving a dual interaction with both the opioid and cholinergic systems. In animal models, the antinociceptive effects of meptazinol were consistently inhibited by pretreatment with the opioid antagonist naloxone (B1662785). This indicates a clear opioid-mediated component to its analgesic activity.

Furthermore, the cholinergic antagonist scopolamine (B1681570) was found to attenuate the pain-relieving effects of meptazinol in some, but not all, of the nociceptive tests used, with a notable effect in the mouse tail immersion test. This suggests that meptazinol's analgesic profile is also, in part, attributable to its action on central cholinergic pathways. This dual mechanism distinguishes it from traditional opioid drugs, whose antinociceptive responses are inhibited by naloxone but not by scopolamine.

Table 1: Effect of Antagonists on Meptazinol-Induced Antinociception

| Antagonist | Target System | Effect on Meptazinol Antinociception | Implication |

| Naloxone | Opioid | Consistent inhibition | Involves opioid receptor activation |

| Scopolamine | Cholinergic | Attenuation in some tests | Involves cholinergic pathway activation |

Cognitive Function Studies in Animal Models of Memory Deficit

Derivatives of (-)-Meptazinol, the (R)-enantiomer, have been investigated for their potential to mitigate cognitive deficits in animal models of neurodegenerative diseases like Alzheimer's disease.

In a mouse model where memory impairment was induced by scopolamine, a (-)-meptazinol-serotonin hybrid, Mep-S, was shown to counteract the cognitive deficits. uni-regensburg.de This was associated with the inhibition of brain acetylcholinesterase (AChE) activity and a reduction in apoptotic neuronal death. uni-regensburg.de

Similarly, studies using APP/PS1 transgenic mice, a model for Alzheimer's disease, showed that another derivative, Bis(9)-(−)-Meptazinol (B9M), significantly improved cognitive function in the Morris water maze, nest-building, and novel object recognition tests. The mechanism for this improvement is linked to the inhibition of AChE activity, a reduction in Aβ plaque burden, and decreased neuroinflammation. Another related compound, bis-(-)-nor-meptazinol (BIS-MEP), also improved spatial learning and memory in a mouse model of Alzheimer's by inhibiting AChE, reducing Aβ deposition, and suppressing the inflammatory response. ncats.io

Table 2: Effects of (-)-Meptazinol Derivatives in Memory Deficit Models

| Compound | Animal Model | Key Findings |

| Mep-S | Scopolamine-induced memory deficit (mice) | Attenuated cognitive deficits, inhibited brain AChE activity. uni-regensburg.de |

| Bis(9)-(−)-Meptazinol (B9M) | APP/PS1 transgenic mice (Alzheimer's model) | Improved cognitive function, inhibited AChE, reduced Aβ plaque burden. guidetopharmacology.org |

| Bis-(-)-nor-meptazinol (BIS-MEP) | Aβ/Ibotenic acid-induced (Alzheimer's model) | Improved spatial learning and memory, inhibited AChE, reduced Aβ deposition. ncats.io |

Cardiovascular and Respiratory Systemic Effects with Enantiomeric Distinctions

The enantiomers of meptazinol exhibit distinct effects on the respiratory system. In studies on conscious rats, the racemic mixture of meptazinol was found to cause small but significant increases in arterial PCO2, indicating a degree of respiratory depression. However, when the enantiomers were studied separately, a clear difference emerged. The (+)-enantiomer (S-Meptazinol) was responsible for the increase in arterial PCO2. nih.gov In contrast, the (-)-enantiomer, (R)-Meptazinol, did not produce this effect and was even shown to reduce the respiratory depressant effects of morphine. nih.gov This suggests that the respiratory depression associated with racemic meptazinol is limited by the opposing actions of its enantiomers and its cholinomimetic properties. nih.gov

Regarding cardiovascular effects, studies in healthy volunteers with racemic meptazinol showed slight, non-dose-dependent changes in heart rate and no significant effect on mean arterial pressure. researchgate.net However, a pronounced increase in plasma adrenaline was observed in some subjects, suggesting caution for use in patients with cardiac disease. researchgate.net The specific cardiovascular effects of the individual enantiomers in non-shock models are less clearly defined in the literature, but their differential actions in hemorrhagic shock models provide significant insight.

Differential Effects of Enantiomers in Hemorrhagic Shock Models

In animal models of hemorrhagic shock, the two enantiomers of meptazinol demonstrate starkly contrasting effects. Studies in anesthetized rats subjected to hemorrhagic shock revealed that the (+)-enantiomer had a salutary effect. Following its administration, there was a significant and gradual elevation of mean arterial blood pressure (MABP) back towards pre-shock levels and prolonged survival. uni-regensburg.de

Conversely, the (-)-enantiomer, (R)-Meptazinol, produced detrimental effects under the same conditions. Administration of (-)-Meptazinol led to a further decrease in MABP and a significant decline in heart rate, which culminated in premature death and a shorter mean survival time compared to control animals. uni-regensburg.de These findings highlight a paradoxical effect, as the known opioid-antagonistic properties of (-)-Meptazinol would suggest a potentially beneficial, not detrimental, outcome in this model. uni-regensburg.de

Table 3: Differential Effects of Meptazinol Enantiomers in Hemorrhagic Shock

| Enantiomer | Effect on Mean Arterial Pressure (MABP) | Effect on Heart Rate (HR) | Effect on Survival Time |

| (+)-Meptazinol | Significant increase toward pre-shock levels | - | Prolonged |

| (-)-Meptazinol | Further significant decrease | Progressive and significant decline | Significantly shorter than control |

Opioid Withdrawal Precipitation Studies in Morphine-Dependent Animals

Meptazinol has been shown to precipitate withdrawal phenomena in morphine-dependent animals, which is indicative of its opioid antagonist properties. ucl.ac.uk However, studies on the racemate suggest a complex interaction. In morphine-pelleted rats, a low dose of meptazinol did not precipitate notable behavioral signs of withdrawal. nih.gov At a higher dose, signs typically associated with cholinergic activation were enhanced. nih.gov This has led to the suggestion that the observed withdrawal-like signs may be more attributable to the compound's intrinsic cholinergic activity rather than a pure opioid-precipitated withdrawal syndrome. nih.gov This highlights meptazinol's mixed agonist-antagonist profile and its distinct central cholinergic properties that differentiate it from conventional opioid analgesics. ucl.ac.uk

Pharmacokinetic and Metabolic Research

Absorption and Systemic Bioavailability Studies in Preclinical Models

Preclinical studies in animal models have been instrumental in characterizing the absorption and bioavailability of meptazinol (B1207559). Research involving rats and patas monkeys has shown that the absorption of meptazinol following oral administration is extensive. A significant portion of the administered dose, ranging from 63% to 88%, is recovered in the urine, indicating substantial absorption from the gastrointestinal tract.

However, the rate of absorption exhibits interspecies variation, with studies noting a slower absorption rate in monkeys compared to rats. Despite good absorption, the systemic bioavailability of oral meptazinol is generally low, a phenomenon attributed to significant first-pass metabolism, where a large portion of the drug is metabolized in the liver before it can reach systemic circulation.

Table 1: Summary of Preclinical Absorption Findings for Meptazinol

| Preclinical Model | Key Findings | Reference |

|---|---|---|

| Rats | Extensive oral absorption; Faster absorption rate compared to monkeys. | |

| Patas Monkeys | Extensive oral absorption (63-88% of dose recovered in urine); Slower absorption rate compared to rats. |

Metabolism Pathways and Metabolite Identification

Metabolism of meptazinol is extensive, with less than 6% of the parent drug being excreted unchanged in both rat and monkey models. The biotransformation process is rapid and primarily involves conjugation reactions that increase the water solubility of the compound, facilitating its excretion.

The principal route of meptazinol metabolism is the conjugation of its phenolic functional group. Glucuronidation, the addition of a glucuronic acid moiety, is the major biotransformation pathway observed in both preclinical species and humans. Sulfation, the addition of a sulfo group, also contributes to the metabolism of the phenolic function. These Phase II metabolic reactions result in the formation of conjugated metabolites that are readily eliminated from the body, primarily via the urine.

The main metabolite of meptazinol is its glucuronide conjugate, which accounts for the majority of the excreted dose. Studies have confirmed that over 70% of an administered dose appears in the urine almost entirely as these conjugated metabolites.

In addition to the major glucuronide conjugate, a minor metabolite has been tentatively identified. This compound, accounting for approximately 7% of the recovered radioactivity in one study, was identified as 6-ethyl-6-(3-hydroxyphenyl)-1-methyl-hexahydroazepin-(2H)-2-one. Furthermore, a sex-specific metabolic pathway has been noted in preclinical studies, where N-demethylation of meptazinol was observed only in male rats, representing another minor metabolic route.

Table 2: Identified Metabolites of Meptazinol

| Metabolite Type | Metabolite Identity | Metabolic Pathway | Significance | Reference |

|---|---|---|---|---|

| Major | Meptazinol-glucuronide | Glucuronidation | Primary elimination product. | |

| Minor | 6-ethyl-6-(3-hydroxyphenyl)-1-methyl-hexahydroazepin-(2H)-2-one | Not specified | Accounts for ~7% of recovered dose. | |

| Minor (Sex-specific) | N-desmethyl meptazinol | N-demethylation | Observed only in male rats. |

Meptazinol is a chiral compound and is administered as a racemic mixture of its (R)- and (S)-enantiomers. While the pharmacological and pharmacodynamic effects of the individual enantiomers have been subject to some investigation, detailed studies specifically comparing the metabolic rates and pathways of (R)-Meptazinol versus (S)-Meptazinol are not extensively documented in the reviewed literature. Biological systems often exhibit stereoselectivity in drug metabolism, where one enantiomer is metabolized at a different rate or via a different pathway than the other. However, specific preclinical data detailing such differences for meptazinol's enantiomers, including the metabolic profile exclusive to (R)-Meptazinol, remains to be fully elucidated.

Distribution Studies in Biological Systems

Following absorption, meptazinol is widely distributed throughout the body. Distribution studies in preclinical models showed higher concentrations of the unchanged drug in the tissues and plasma of rats compared to monkeys receiving the same dosage. In humans, the volume of distribution has been calculated at 5.9 L/kg, which indicates significant distribution outside of the vascular system into other body tissues. This widespread distribution is influenced by its physicochemical properties, including its lipophilicity and its interaction with plasma proteins.

An important pharmacokinetic parameter is the extent to which a drug binds to proteins in the blood plasma, as only the unbound (free) fraction is generally considered pharmacologically active. Meptazinol exhibits a low degree of binding to plasma proteins. Research indicates that approximately 27% of the meptazinol in the plasma is bound to proteins. This relatively low level of plasma protein binding contributes to its wide distribution into tissues, as a larger fraction of the drug is free to move out of the bloodstream.

Brain and Cerebrospinal Fluid (CSF) Penetration

The ability of Meptazinol to cross the blood-brain barrier is a key factor in its central analgesic activity. The compound's relatively high lipophilicity facilitates its distribution outside the vasculature and into various tissues, including the central nervous system (CNS).

Research in animal models provides specific data on its penetration into the brain and cerebrospinal fluid (CSF). A study in male Sprague-Dawley rats investigated the pharmacokinetic profile of Meptazinol hydrochloride in plasma, CSF, and the cerebral cortex following intravenous and intranasal administration. researchgate.net The results indicated that the drug effectively penetrates the CNS. Following intranasal administration, a prolonged concentration of Meptazinol was observed in the CSF and cortex. researchgate.net The ratio of the area under the curve (AUC) for intranasal versus intravenous administration was 1.07 in the CSF and 1.81 in the cortex dialysate, demonstrating significant CNS availability. researchgate.net

Another study in non-human primates (Erythrocebus patas) examined the disposition of Meptazinol in the CSF after intramuscular and intrathecal administration. csfarmacie.cznih.gov Following intramuscular injection, peak concentrations in both plasma and CSF were reached within 60 minutes, and significant concentrations were maintained in the CSF for up to 180 minutes. csfarmacie.cznih.gov After direct intrathecal administration, Meptazinol was rapidly cleared from the CSF with a half-life of 35 minutes, distributing primarily into the nearby spinal tissue with minimal amounts reaching the brain. csfarmacie.cznih.gov This suggests that while the compound can access the CNS from systemic circulation, its distribution within the CSF is influenced by the route of administration. csfarmacie.cznih.gov

| Compartment | AUC Ratio (Intranasal vs. Intravenous) |

|---|---|

| Plasma | 0.96 |

| Cerebrospinal Fluid (CSF) | 1.07 |

| Cerebral Cortex | 1.81 |

Excretion Profiles and Routes

The elimination of Meptazinol from the body occurs rapidly, primarily through metabolic conversion and subsequent excretion in the urine. nih.govnih.gov The main metabolic pathway involves the conjugation of the phenolic group with glucuronic acid and sulfate. nih.gov

Studies in human volunteers have shown that the urinary route is the principal pathway for excretion. nih.govnih.gov Over 70% of an administered dose is recovered in the urine within the first 24 hours. nih.gov The excreted material consists almost entirely of conjugated metabolites, with less than 5% of the drug being eliminated in its unchanged form. nih.gov Fecal excretion accounts for a much smaller fraction of the drug's elimination, with less than 10% of the dose being recovered via this route. nih.gov This excretion profile indicates that Meptazinol undergoes extensive first-pass metabolism, particularly after oral administration, with the resulting metabolites being efficiently cleared by the kidneys. nih.govnih.gov

| Excretion Route | Percentage of Dose Recovered | Form of Excreted Compound |

|---|---|---|

| Urine (0-24h) | >70% | Almost entirely conjugated metabolites |

| Faeces | <10% | - |

| Urine (Unchanged) | <5% | Parent drug |

Advanced Analytical Methodologies for Pharmacokinetic Studies

High-Performance Liquid Chromatography (HPLC) for Meptazinol and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of Meptazinol and its metabolites in various biological matrices. researchgate.netresearchgate.net Its sensitivity and specificity are crucial for detailed pharmacokinetic studies.

A specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for the quantification of Meptazinol. researchgate.net This method utilizes a Zorbax SB-Aq column with an isocratic mobile phase consisting of methanol (B129727) and water (containing ammonium (B1175870) formate (B1220265) and formic acid). researchgate.net Detection is achieved using positive electrospray ionization in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the analyte. researchgate.net This type of methodology is essential for accurately measuring drug concentrations in complex biological samples such as plasma, CSF, and brain tissue, as demonstrated in pharmacokinetic studies in rats. researchgate.netresearchgate.net The successful application of HPLC-based methods allows for the precise determination of concentration-time profiles, which are fundamental to understanding the absorption, distribution, metabolism, and excretion of the drug. researchgate.net

| Parameter | Specification |

|---|---|

| Column | Zorbax SB-Aq (2.1 × 100 mm, 3.5 μm) |

| Mobile Phase | Methanol and water (70:30, v/v) with 10 mM ammonium formate and 0.3% formic acid |

| Elution | Isocratic |

| Flow Rate | 0.25 mL/min |

| Detection | Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) |

Chiral Separation Techniques for Enantiomeric Ratio Determination

Meptazinol is a chiral molecule and is administered as a racemic mixture. The two enantiomers can exhibit different pharmacological and pharmacokinetic properties. Therefore, the ability to separate and quantify individual enantiomers is critical for a complete understanding of the drug. Chiral HPLC is the most widely used technique for this purpose. nih.gov

The direct separation of enantiomers via HPLC is most commonly achieved using a chiral stationary phase (CSP). nih.govchiralpedia.com These phases are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. chiralpedia.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times on the column. chiralpedia.com

While a specific, validated chiral HPLC method for Meptazinol was not detailed in the reviewed literature, the development of such a method would typically involve screening various types of commercially available CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and frequently used for the separation of a wide range of pharmaceutical compounds. csfarmacie.cznih.gov The separation would be optimized by testing different mobile phase compositions (e.g., normal-phase, reversed-phase, or polar-organic modes) and additives to achieve the best resolution between the (R)- and (S)-enantiomers. nih.gov The determination of the enantiomeric ratio in biological samples is essential for stereoselective pharmacokinetic studies, which investigate potential differences in absorption, distribution, metabolism, and excretion between the two enantiomers.

Structure Activity Relationships Sar and Computational Chemistry

Ligand-Based Drug Design Approaches

Ligand-based drug design focuses on the properties of molecules known to interact with a specific target, even when the three-dimensional structure of the target is unknown.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For (+)-meptazinol, which is the dextrorotatory enantiomer and includes (R)-Meptazinol, research has led to the development of distinct opioid pharmacophores to understand its analgesic properties. researchgate.netnih.gov

Two different opioid pharmacophores, designated Pharm-I and Pharm-II, have been established using molecular modeling approaches. researchgate.netnih.gov These models were developed based on the structures of nine typical opiates and meperidine, and subsequently validated with a set of conformationally constrained arylpiperidines. researchgate.netnih.gov

Pharm-I: This pharmacophore was derived from the structures of typical opiates. researchgate.netnih.gov

Pharm-II: This model was established based on the structure-activity relationships of meperidine and related compounds. researchgate.netnih.gov

When the two primary conformers of (+)-meptazinol found in solution were fitted into these models, it was discovered that "Conformer-I" showed a good fit with Pharm-I. researchgate.netnih.gov However, "Conformer-II" did not align well with either pharmacophore. researchgate.netnih.gov Instead, Conformer-II was found to be structurally similar to another potent analgesic, benzofuro[2,3-c]pyridin-6-ol, suggesting it might represent a transitional state between the two established pharmacophores. researchgate.netnih.gov This has led to the suggestion that (+)-meptazinol possesses mixed analgesic pharmacophores, which could explain its complex pharmacological profile. researchgate.netnih.gov

| Pharmacophore Model | Basis of Development | Fit with (+)-Meptazinol Conformers |

| Pharm-I | Based on nine typical opiates | Good fit with Conformer-I |

| Pharm-II | Based on meperidine and related compounds | Poor fit with both conformers |

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. pensoft.net These models can then be used to predict the activity of new, unsynthesized molecules. pensoft.net

While QSAR is a widely used technique in drug discovery, specific QSAR studies focusing solely on (R)-Meptazinol and its derivatives are not extensively detailed in publicly available research. nih.gov However, the principles of QSAR can be applied to understand how modifications to the meptazinol (B1207559) scaffold would affect its activity. A typical QSAR study would involve:

Data Set Preparation: A series of (R)-Meptazinol analogs with their corresponding biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model. mdpi.com

Model Validation: The robustness and predictive power of the model would be rigorously tested. mdpi.com

Such a model could elucidate which properties of the (R)-Meptazinol structure are most critical for its interaction with its target.

Receptor-Based Drug Design Approaches

Receptor-based drug design relies on the known three-dimensional structure of the biological target to design or identify molecules that will bind to it with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful for understanding the binding of a ligand, such as meptazinol, to its receptor.

Studies have been conducted to investigate the binding mode of (-)-meptazinol with acetylcholinesterase (AChE), a potential target for this compound. nih.gov These studies compared two widely used docking programs, FlexX and GOLD, and found that GOLD was more successful in reproducing the experimental binding poses of known ligands. nih.gov

The docking simulations with (-)-meptazinol suggested that it binds to the catalytic site of AChE in an "open-gate" conformation. nih.gov The binding is stabilized by:

Strong hydrophobic interactions. nih.gov

A hydrogen bond. nih.gov

These findings provide a structural basis for the interaction of meptazinol with AChE and can guide the design of new derivatives with improved inhibitory activity. nih.gov

| Docking Program | Performance | Predicted Binding Site of (-)-Meptazinol in AChE | Key Interactions |

| GOLD | More successful in reproducing experimental poses | Catalytic site | Hydrophobic interactions, Hydrogen bond |

| FlexX | Less successful in this specific study | - | - |

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov They provide valuable insights into the dynamic nature of ligand-receptor interactions, which are not captured by the static pictures provided by molecular docking. nih.gov

While specific MD simulation studies exclusively on (R)-Meptazinol are not readily found in the literature, this technique is highly relevant for understanding its mechanism of action. nih.gov An MD simulation of an (R)-Meptazinol-receptor complex would involve:

System Setup: The docked complex of (R)-Meptazinol and its target receptor (e.g., an opioid receptor or AChE) would be placed in a simulated physiological environment, including water molecules and ions.

Simulation: The forces on every atom would be calculated, and the system would be allowed to evolve over time, typically on the nanosecond to microsecond timescale.

Analysis: The trajectory of the simulation would be analyzed to understand the stability of the binding pose, the key intermolecular interactions, and any conformational changes in the protein or the ligand upon binding. researchgate.net

MD simulations could reveal the flexibility of the binding pocket and the dynamic network of interactions that stabilize the complex, providing a more accurate and detailed picture of the binding event. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com The conformation of a drug molecule is critical as it dictates how it fits into the binding site of its target receptor.

For (+)-meptazinol, it has been shown that it exists as two distinct conformers in solution, referred to as Conformer-I and Conformer-II. researchgate.netnih.gov These conformers are present in similar amounts, which is unlike typical analgesics derived from 4-aryl piperidine (B6355638) where one conformer is overwhelmingly dominant. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) studies have indicated that these two conformers cannot freely transform into one another under ordinary conditions. researchgate.netnih.gov This conformational rigidity has significant implications for its interaction with different receptors and the development of pharmacophore models. researchgate.netnih.gov The existence of these stable, distinct conformers supports the hypothesis that (+)-meptazinol may interact with multiple targets or in multiple ways with a single target, contributing to its mixed pharmacological profile. researchgate.netnih.gov

| Conformer | Relative Abundance in Solution | Interconversion | Fit with Pharmacophore Models |

| Conformer-I | Similar to Conformer-II | Does not freely interconvert with Conformer-II | Good fit with Pharm-I |

| Conformer-II | Similar to Conformer-I | Does not freely interconvert with Conformer-I | Poor fit with Pharm-I and Pharm-II; similar to benzofuro[2,3-c]pyridin-6-ol |

Future Research Directions for R Meptazinol

Exploration of Novel Therapeutic Applications Stemming from Unique Pharmacological Properties

The distinct pharmacological profile of meptazinol (B1207559), particularly the differential effects of its enantiomers, opens avenues for new therapeutic uses beyond its current analgesic applications. While the racemic mixture is known for its opioid activity, the (-)-enantiomer also acts as an acetylcholinesterase (AChE) inhibitor. sigmaaldrich.comsigmaaldrich.com This dual action on both the opioid and cholinergic systems is a key area for future investigation. nih.govnih.gov

The cholinergic activity of the (-)-enantiomer suggests potential applications in conditions where enhancing cholinergic transmission is beneficial, such as Alzheimer's disease. sigmaaldrich.comacs.org In fact, hybrids of (-)-meptazinol with melatonin (B1676174) and serotonin (B10506) have been synthesized and show promise as multi-target-directed ligands for Alzheimer's therapy, exhibiting cholinesterase inhibition, antioxidant properties, and the ability to reduce amyloid-β aggregation. nih.govresearchgate.net Further research into these and other novel hybrids could lead to new treatments for complex neurodegenerative diseases.

Conversely, the (R)-(+)-enantiomer appears to be linked to positive effects in the context of significant blood loss, a property that warrants further exploration for potential applications in trauma and emergency medicine. uni-regensburg.de The differential effects of the enantiomers on respiration, with the (S)-(-)-enantiomer decreasing CO2 levels and the (R)-enantiomer causing an increase in animal models, also suggests that enantiomer-specific formulations could be developed to minimize respiratory side effects. uni-regensburg.de

In-depth Investigation of Enantiomer-Specific Mechanisms in Complex Biological Systems

A deeper understanding of how each meptazinol enantiomer interacts with biological systems at a molecular level is crucial for unlocking their full therapeutic potential. While it is known that both enantiomers possess analgesic activity, their mechanisms and potencies differ. oup.com The (+)-enantiomer's analgesic effect is mediated by mu-opioid receptors and can be blocked by naloxone (B1662785). oup.com In contrast, the (-)-enantiomer's potentiation of the twitch response in guinea-pig ileum is enhanced by naloxone, suggesting a non-opioid, likely cholinergic, mechanism. oup.com

Further research should focus on elucidating the precise binding modes and downstream signaling pathways activated by each enantiomer at both opioid and cholinergic receptors. Conformational analysis of (+)-meptazinol has suggested the existence of two stable conformers in solution, which may contribute to its complex pharmacology. researchgate.net Investigating the conformational dynamics of both enantiomers and how they influence receptor interaction will be critical.

Moreover, the central and peripheral actions of each enantiomer need to be dissected. For instance, meptazinol is known to induce a centrally mediated hyperphagia through both mu and delta-opioid receptor mechanisms. nih.govnih.gov Understanding the specific contribution of the (R)-enantiomer to these and other central effects will be important for developing targeted therapies with fewer side effects.

Development of More Efficient and Scalable Asymmetric Synthetic Strategies

The production of enantiomerically pure (R)-meptazinol is essential for both research and potential therapeutic applications. Historically, the separation of meptazinol enantiomers has been achieved through methods like crystallization with tartaric acid and chromatography. acs.org However, the development of efficient and scalable asymmetric syntheses is a key goal for the future.

Recent advances have been made in the enantioselective synthesis of (S)-meptazinol, employing novel ring-expansion strategies of 2-azabicyclo[4.1.0]heptanes. acs.orgresearchgate.netnih.gov These methods provide access to the 3,3-disubstituted azepane core of meptazinol with high enantioselectivity. researchgate.net Another approach has utilized a reductive Beckmann reaction to construct the azepane scaffold, achieving the synthesis of (-)-meptazinol with high enantiomeric excess. nottingham.ac.uk

Future research in this area should focus on adapting and optimizing these strategies for the specific synthesis of (R)-meptazinol. The development of catalytic asymmetric methods would be particularly valuable for large-scale production. A concise and stereoselective synthesis of (R)-ethoheptazine and (S)-meptazinol has been reported via a regiodivergent Schmidt rearrangement, demonstrating the potential for such approaches. digitellinc.com Further refinement of these and other synthetic routes will be crucial for making enantiomerically pure (R)-meptazinol more accessible for extensive research and clinical development.

Integration of Omics Data for Systems-Level Understanding of Drug Action

To gain a comprehensive understanding of the biological effects of (R)-meptazinol, future research should incorporate multi-omics approaches. nih.gov Transcriptomics, proteomics, and metabolomics can provide a systems-level view of the cellular and physiological changes induced by the drug. mdpi.com This approach can help to identify not only the primary targets of (R)-meptazinol but also its off-target effects and the broader biological networks it modulates. nih.govembopress.org

For example, analyzing the transcriptomic and proteomic profiles of cells or tissues exposed to (R)-meptazinol could reveal novel pathways and molecular signatures associated with its action. This could lead to the discovery of new therapeutic indications or help to predict potential adverse effects. Integrating these omics datasets can provide a more complete picture of the drug's mechanism of action than studying individual targets in isolation. nih.gov

Furthermore, omics data can be used to identify biomarkers that predict patient response to (R)-meptazinol, paving the way for personalized medicine approaches. By correlating omics profiles with clinical outcomes, it may be possible to identify subgroups of patients who are most likely to benefit from treatment with this specific enantiomer.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for (R)-Meptazinol Analogs

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and design of new drugs. nih.govchemistrydocs.com In the context of (R)-meptazinol, these computational approaches can be used to design novel analogs with improved pharmacological properties.

By training ML models on existing data for meptazinol and its derivatives, it is possible to predict the activity and properties of new, virtual compounds. nih.govacs.org This can help to prioritize which analogs to synthesize and test, saving time and resources. Pharmacophore modeling, a computational method used to identify the essential structural features for biological activity, has already been successfully applied to design potent carbamate (B1207046) derivatives of (-)-meptazinol as dual inhibitors of cholinesterase and amyloidogenesis. tandfonline.com A similar approach could be used to design novel (R)-meptazinol analogs with enhanced affinity and selectivity for their targets.

Furthermore, AI and ML can be used to analyze large datasets, including omics data, to identify new drug targets and to design drugs that modulate these targets. nih.gov By integrating chemical and biological data, AI can help to build predictive models that guide the rational design of (R)-meptazinol analogs with optimized efficacy and safety profiles. chemistrydocs.com

Q & A

Q. What experimental models are used to characterize (R)-Meptazinol’s opioid receptor activity, and how do methodological differences affect data interpretation?

(R)-Meptazinol’s partial agonism at μ-opioid receptors is studied using field-stimulated guinea-pig ileum and mouse vas deferens models. Log concentration-tissue state curves are generated to quantify agonist efficacy, with naloxone (30 nM) often used to confirm opioid-specific effects . However, discrepancies arise when comparing direct vs. indirect potency measurements (e.g., relative to RX783006), as functional antagonism in ileum tissues may underestimate (R)-Meptazinol’s true receptor affinity .

Q. How does (R)-Meptazinol’s stereochemistry influence its antinociceptive and anti-hyperalgesic effects?

Studies in carrageenan-induced inflammatory rats show that (R)-Meptazinol (active enantiomer) exhibits greater potency in inflamed vs. non-inflamed paws, with effects reversed by naloxone. Isomer 112825 (1.5 mg/kg) mimics this activity, while 112824 does not, highlighting stereospecific μ-opioid receptor binding . Methodologically, thermal withdrawal latency (PWL) assays and naloxone antagonism are critical for distinguishing receptor-mediated analgesia from off-target effects .

Q. What in vitro assays validate (R)-Meptazinol’s dual roles in pain management and immune modulation?

Macrophage-based assays demonstrate (R)-Meptazinol enhances AHI1 expression, stabilizing Tyk2 kinase to boost IFN-I signaling. This is validated using ex vivo macrophages from major depressive disorder (MDD) patients and depression-model mice. qPCR and immunoblotting are key for quantifying AHI1/Tyk2 levels, while viral challenge assays (e.g., VSV) confirm restored antiviral activity .

Advanced Research Questions

Q. How can structural insights from (R)-Meptazinol derivatives inform dual-target drug design for neurodegenerative diseases?

Crystal structures of bis-(−)-meptazinol bound to acetylcholinesterase (AChE) reveal disruption of the catalytic triad (Ser200-His440-Glu327) via hydrogen bonding. Pharmacophore modeling identifies dual-binding motifs: one meptazinol moiety at the catalytic anionic site (CAS) and another at the peripheral anionic site (PAS), enabling simultaneous AChE inhibition and Aβ anti-aggregation. Molecular dynamics simulations and transgenic APP/PS1 mouse models validate cognitive rescue .

Q. What strategies resolve contradictions in (R)-Meptazinol’s reported potency across different tissues?